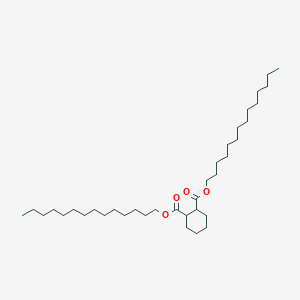
Ditetradecyl cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditetradecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. This compound is characterized by the presence of two tetradecyl ester groups attached to a cyclohexane ring. It is used in various industrial applications, particularly as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems helps to optimize the production process, ensuring consistent quality and high yield of the final product.
化学反応の分析
Types of Reactions
Ditetradecyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,2-dimethanol, and various substituted cyclohexane derivatives.
科学的研究の応用
Ditetradecyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its use in medical devices and packaging materials.
Medicine: Research is ongoing to explore its biocompatibility and potential use in drug delivery systems.
Industry: It is widely used in the production of flexible PVC products, including medical tubing, toys, and food packaging.
作用機序
The mechanism by which ditetradecyl cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and durability of the material. The molecular targets include the polymer chains, where it interacts with the polymer’s functional groups, leading to enhanced material properties.
類似化合物との比較
Similar Compounds
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer, similar to ditetradecyl cyclohexane-1,2-dicarboxylate.
Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): A phthalate-based plasticizer used in similar applications.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other plasticizers. Its long alkyl chains contribute to its effectiveness in enhancing the flexibility and durability of polymer materials, making it a valuable compound in various industrial applications.
特性
CAS番号 |
135607-71-5 |
|---|---|
分子式 |
C36H68O4 |
分子量 |
564.9 g/mol |
IUPAC名 |
ditetradecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-39-35(37)33-29-25-26-30-34(33)36(38)40-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChIキー |
UVXWTPCEYFWVDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


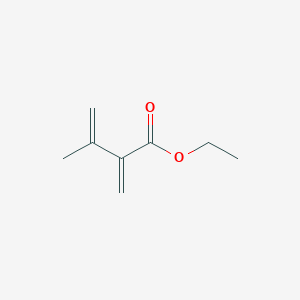
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
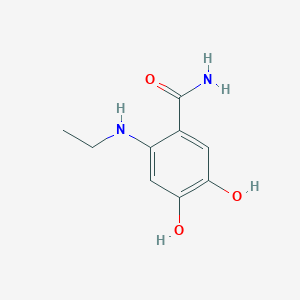
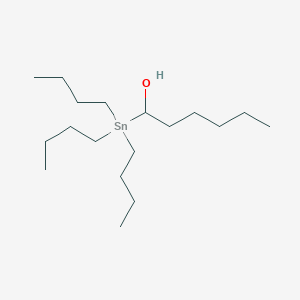
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
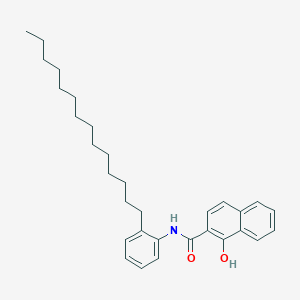

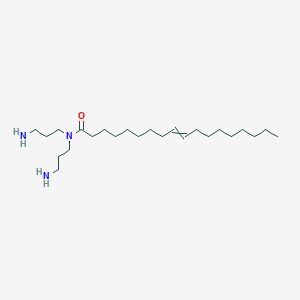
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

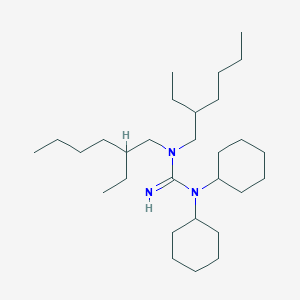
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

